molecular formula C20H25N3O4 B2793819 N-({1-[(furan-2-yl)methyl]piperidin-4-yl}methyl)-N'-(2-methoxyphenyl)ethanediamide CAS No. 953230-51-8

N-({1-[(furan-2-yl)methyl]piperidin-4-yl}methyl)-N'-(2-methoxyphenyl)ethanediamide

Cat. No.: B2793819
CAS No.: 953230-51-8
M. Wt: 371.437
InChI Key: DKZPWYVUILDTRX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-({1-[(furan-2-yl)methyl]piperidin-4-yl}methyl)-N'-(2-methoxyphenyl)ethanediamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that includes a furan ring, a piperidine ring, and an oxalamide group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-({1-[(furan-2-yl)methyl]piperidin-4-yl}methyl)-N'-(2-methoxyphenyl)ethanediamide typically involves multiple steps, starting with the preparation of the furan-2-ylmethyl piperidine intermediate. This intermediate is then reacted with 2-methoxyphenyl oxalyl chloride under controlled conditions to form the final oxalamide product. The reaction conditions often include the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled to ensure high yield and purity. The use of automated systems for monitoring temperature, pressure, and reactant concentrations is common to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

N-({1-[(furan-2-yl)methyl]piperidin-4-yl}methyl)-N'-(2-methoxyphenyl)ethanediamide can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The oxalamide group can be reduced to form corresponding amines.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are employed under basic conditions.

Major Products

The major products formed from these reactions include various derivatives of the original compound, such as furan-2,3-dione derivatives from oxidation and amine derivatives from reduction.

Scientific Research Applications

N-({1-[(furan-2-yl)methyl]piperidin-4-yl}methyl)-N'-(2-methoxyphenyl)ethanediamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of N-({1-[(furan-2-yl)methyl]piperidin-4-yl}methyl)-N'-(2-methoxyphenyl)ethanediamide involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biochemical effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N1-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-N2-(2-chlorophenyl)oxalamide
  • N1-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-N2-(2-fluorophenyl)oxalamide

Uniqueness

N-({1-[(furan-2-yl)methyl]piperidin-4-yl}methyl)-N'-(2-methoxyphenyl)ethanediamide is unique due to the presence of the methoxy group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural feature can lead to different interactions with molecular targets compared to its analogs, making it a compound of particular interest in various research fields.

Properties

IUPAC Name

N-[[1-(furan-2-ylmethyl)piperidin-4-yl]methyl]-N'-(2-methoxyphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O4/c1-26-18-7-3-2-6-17(18)22-20(25)19(24)21-13-15-8-10-23(11-9-15)14-16-5-4-12-27-16/h2-7,12,15H,8-11,13-14H2,1H3,(H,21,24)(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKZPWYVUILDTRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)C(=O)NCC2CCN(CC2)CC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.